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Abstract
1-(4-Bromo-2-nitrophenyl)ethanone is a versatile trifunctional building block in organic

synthesis, possessing a reactive ketone, an activatable aromatic bromine atom, and a

reducible nitro group. This guide provides a comprehensive overview of its reactivity, focusing

on key transformations including nucleophilic aromatic substitution, reduction of the nitro group,

palladium-catalyzed cross-coupling reactions, and its utility in the synthesis of heterocyclic

scaffolds of medicinal interest, such as quinazolines and benzothiazepines. Detailed

experimental protocols, quantitative data, and mechanistic visualizations are presented to

facilitate its application in research and drug development.

Introduction
1-(4-Bromo-2-nitrophenyl)ethanone, with the chemical formula C₈H₆BrNO₃, is a key

intermediate in the synthesis of a wide range of complex organic molecules.[1][2][3] Its unique

substitution pattern—a bromine atom para to an acetyl group and ortho to a nitro group—

confers a distinct reactivity profile. The strong electron-withdrawing nature of the nitro group

significantly activates the aromatic ring towards nucleophilic attack, while the bromine atom

serves as an excellent leaving group in various cross-coupling reactions. The ketone
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functionality provides a handle for a plethora of classical carbonyl chemistry, and the nitro

group itself can be readily transformed into an amino group, opening pathways to diverse

heterocyclic systems. This guide will explore the core reactivity of this compound, providing

practical experimental details and summarizing key data for its effective utilization in synthetic

chemistry and drug discovery programs.

Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Bromo-2-nitrophenyl)ethanone is

presented in the table below.

Property Value Reference

CAS Number 90004-94-7 [1][3]

Molecular Formula C₈H₆BrNO₃ [1][3]

Molecular Weight 244.04 g/mol [1][2][3]

IUPAC Name
1-(4-bromo-2-

nitrophenyl)ethanone
[1][3]

Purity 97% [1][3]

Spectroscopic Characterization
While specific, dedicated spectroscopic publications for 1-(4-Bromo-2-nitrophenyl)ethanone
are not readily available in the public domain, data for structurally related compounds can

provide valuable reference points for its characterization. The expected spectral features are

outlined below, with comparative data from related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons and the methyl protons of the acetyl group. The electron-withdrawing nitro

and acetyl groups will cause the aromatic protons to appear in the downfield region.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the

aromatic carbons, and the methyl carbon. The carbons attached to the nitro and bromo
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groups will show characteristic shifts.

Table 1: Comparative ¹H and ¹³C NMR Data of Related Compounds

Compound
¹H NMR (CDCl₃, δ
ppm)

¹³C NMR (CDCl₃, δ
ppm)

Reference

2-bromo-1-(4-

chlorophenyl)ethanon

e

7.94 (d, 2H), 7.48 (d,

2H), 4.42 (s, 2H)

190.2, 140.5, 132.2,

130.3, 129.2, 30.4
[4]

2-bromo-1-(4-

bromophenyl)ethanon

e

7.86 (d, 2H), 7.65 (d,

2H), 4.12 (s, 2H)

190.4, 132.6, 132.2,

130.4, 129.3, 30.4
[4]

1-(3-

Nitrophenyl)ethanone

~8.78 (s, 1H), ~8.45

(d, 1H), ~8.25 (d, 1H),

~7.70 (t, 1H), ~2.65

(s, 3H)

~196.5, ~148.5,

~138.9, ~134.9,

~129.9, ~127.5,

~122.9, ~26.8

[5]

Infrared (IR) Spectroscopy
The IR spectrum of 1-(4-Bromo-2-nitrophenyl)ethanone is expected to show strong

absorption bands corresponding to the carbonyl group of the ketone and the nitro group.

Table 2: Expected IR Absorption Bands

Functional Group
Expected Wavenumber
(cm⁻¹)

Reference

C=O (Ketone) ~1700 [5][6]

N-O (asymmetric stretch) ~1530 [5]

N-O (symmetric stretch) ~1350 [5]

C-H (aromatic) ~3100-3000 [5]
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1-(4-Bromo-2-nitrophenyl)ethanone is a versatile substrate for a variety of organic

transformations. This section details some of the most important reactions, providing

generalized experimental protocols that can be adapted for specific applications.

Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation, providing access to 1-

(2-amino-4-bromophenyl)ethanone, a key precursor for the synthesis of various heterocyclic

compounds. Several reagents can be employed for this reduction, with iron in acidic media

being a common and efficient choice.

Experimental Protocol: Reduction of 1-(4-Bromo-2-nitrophenyl)ethanone with Iron

To a stirred solution of 1-(4-Bromo-2-nitrophenyl)ethanone (1.0 eq) in a mixture of ethanol

and water, add iron powder (3.0-5.0 eq) and a catalytic amount of acetic acid or hydrochloric

acid.

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography

(TLC).

Upon completion, cool the reaction mixture to room temperature and filter through a pad of

Celite to remove the iron salts.

Concentrate the filtrate under reduced pressure to remove the ethanol.

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract

the product with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to

afford the crude 1-(2-amino-4-bromophenyl)ethanone, which can be purified by column

chromatography.[7]

Logical Workflow for Nitro Group Reduction
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Caption: Workflow for the reduction of the nitro group.

Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring is susceptible to various palladium-catalyzed cross-

coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom

bonds. The Suzuki-Miyaura and Heck reactions are particularly useful in this context.[8][9]

The Suzuki-Miyaura coupling enables the formation of a biaryl linkage by reacting the aryl

bromide with an organoboron compound.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
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To a degassed mixture of 1-(4-Bromo-2-nitrophenyl)ethanone (1.0 eq), phenylboronic acid

(1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a suitable solvent system (e.g.,

toluene/water or dioxane/water), add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05

eq).

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent

(e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to yield 1-(2-nitro-4-

phenylphenyl)ethanone.[5][12]

Catalytic Cycle for Suzuki-Miyaura Coupling
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Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a

substituted alkene.[8][9][13][14]

Experimental Protocol: Heck Reaction with Styrene

In a reaction vessel, combine 1-(4-Bromo-2-nitrophenyl)ethanone (1.0 eq), styrene (1.2

eq), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 eq), a phosphine ligand (e.g., PPh₃ or

a more electron-rich phosphine), and a base (e.g., triethylamine or K₂CO₃) in a suitable

solvent like DMF or DMA.[15]

Heat the mixture under an inert atmosphere at 100-140 °C.

Monitor the reaction by TLC or GC-MS.
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After completion, cool the reaction, dilute with water, and extract with an organic solvent.

Wash the organic layer with brine, dry, and concentrate.

Purify the product by column chromatography to obtain the corresponding stilbene

derivative.[14][16]

Synthesis of Heterocyclic Compounds
The reactivity of 1-(4-Bromo-2-nitrophenyl)ethanone makes it an excellent starting material

for the synthesis of various heterocyclic systems with potential biological activity.

Quinazoline and quinazolinone scaffolds are prevalent in many biologically active compounds,

including several approved anticancer drugs.[13][17][18] The synthesis of quinazolines from 1-
(4-Bromo-2-nitrophenyl)ethanone typically involves the reduction of the nitro group followed

by cyclization with a suitable one-carbon source.[1][4][19][20][21]

Experimental Protocol: Synthesis of a Quinazoline Derivative

Reduce 1-(4-Bromo-2-nitrophenyl)ethanone to 1-(2-amino-4-bromophenyl)ethanone as

described in section 4.1.

React the resulting aminoketone with an appropriate aldehyde or orthoformate in the

presence of an acid or base catalyst to facilitate cyclization. For example, heating with

triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid can yield

the corresponding quinazoline.

Alternatively, condensation with an amide can lead to quinazolinone derivatives.[20][22]

Benzothiazepines are another class of heterocyclic compounds with a wide range of

pharmacological activities, including antimicrobial and anticancer properties.[23][24][25][26][27]

These can be synthesized from chalcones derived from 1-(4-Bromo-2-nitrophenyl)ethanone.

Experimental Protocol: Synthesis of a Benzothiazepine Derivative

First, synthesize the corresponding chalcone by the Claisen-Schmidt condensation of 1-(4-
Bromo-2-nitrophenyl)ethanone with an appropriate aromatic aldehyde in the presence of a

base (e.g., NaOH or KOH) in ethanol.
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Reflux the purified chalcone with 2-aminothiophenol in a suitable solvent (e.g., methanol or

ethanol) with a catalytic amount of acid (e.g., HCl or acetic acid) to yield the 1,5-

benzothiazepine derivative.[23][25]

Reaction Scheme for Benzothiazepine Synthesis

1-(4-Bromo-2-nitrophenyl)ethanone

Chalcone Intermediate

Claisen-Schmidt
Condensation

Ar-CHO
Benzothiazepine Derivative

Cyclocondensation

2-Aminothiophenol

Click to download full resolution via product page

Caption: Synthetic route to benzothiazepines.

Biological and Medicinal Chemistry Applications
Derivatives of 1-(4-Bromo-2-nitrophenyl)ethanone are of significant interest in drug discovery

due to the prevalence of the resulting heterocyclic scaffolds in medicinal chemistry.

Anticancer Activity: Quinazoline derivatives are well-known tyrosine kinase inhibitors, and

new analogs are continuously being explored for their potential as anticancer agents.[13][17]

[18] The bromo-substituent on the quinazoline ring can be further functionalized to modulate

activity and selectivity.

Antimicrobial Activity: Benzothiazepine derivatives have shown promising antibacterial and

antifungal activities.[23][24][25][26][27] The diverse substitution patterns achievable from 1-
(4-Bromo-2-nitrophenyl)ethanone allow for the generation of libraries of compounds for

antimicrobial screening.[15][28]

Conclusion
1-(4-Bromo-2-nitrophenyl)ethanone is a highly valuable and reactive building block for

organic synthesis. Its trifunctional nature allows for a wide range of selective transformations,
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including nitro group reduction, palladium-catalyzed cross-coupling reactions, and the

construction of medicinally relevant heterocyclic systems. The experimental protocols and data

summarized in this guide are intended to serve as a practical resource for researchers and

scientists in academia and industry, facilitating the exploration of this compound's rich

chemistry and its application in the development of novel therapeutics and other advanced

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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